2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)anilino]pyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)8-3-1-4-9(7-8)17-11-10(21(18,19)20)5-2-6-16-11/h1-7H,(H,16,17)(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGDBCPTSMQPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364884 | |
| Record name | 2-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38025-91-1 | |
| Record name | 2-[[3-(Trifluoromethyl)phenyl]amino]-3-pyridinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38025-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis: Pyridine-3-Sulfonic Acid Derivatives
The pyridine-3-sulfonic acid moiety is synthesized through oxidation and sulfonation of chloropyridine intermediates. As detailed in US5082944A, 3-chloropyridine is oxidized to 3-chloropyridine-N-oxide using acetic acid and hydrogen peroxide at 60–100°C. Subsequent sulfonation with sodium sulfite at 50–170°C yields pyridine-3-sulfonic acid-N-oxide, which undergoes catalytic hydrogenation with Raney nickel (5–15 wt%) at 80–120°C under 5–7 bar H₂ pressure to remove the N-oxide group. This step achieves 75–80% yield with 99% purity after crystallization from isopropanol.
Amination at Position 2
Introducing the anilino group at position 2 of pyridine-3-sulfonic acid requires nucleophilic aromatic substitution (SNAr). A halogen (Cl or F) at position 2 is displaced by 3-(trifluoromethyl)aniline under basic conditions. For instance, 2-chloropyridine-3-sulfonic acid reacts with 3-(trifluoromethyl)aniline in dimethylformamide (DMF) at 120°C for 12–24 hours, facilitated by potassium carbonate as a base. This method parallels the substitution reactions described in US6921828B2 for 2-aminomethylpyridines, where palladium catalysts and inhibitors like potassium iodide minimize dehalogenation.
Metal-Catalyzed Coupling Approaches
Buchwald-Hartwig Amination
Palladium-catalyzed coupling offers regioselective amination without requiring pre-functionalized pyridines. A mixture of 2-bromopyridine-3-sulfonic acid and 3-(trifluoromethyl)aniline undergoes coupling with Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 100°C. This approach, adapted from US6921828B2, achieves 60–70% yield by suppressing side reactions through catalyst inhibitors like triphenylphosphite.
Ullmann Coupling
Copper-mediated Ullmann coupling provides a cost-effective alternative. Using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMSO at 130°C, 2-iodopyridine-3-sulfonic acid couples with 3-(trifluoromethyl)aniline in 50–65% yield. However, prolonged reaction times (24–48 hours) and lower functional group tolerance limit scalability.
Sulfonation Strategies for Pyridine Derivatives
Direct Sulfonation with Fuming Sulfuric Acid
Pyridine derivatives are sulfonated using oleum (20% SO₃) at 150–200°C, directing the sulfonic acid group to position 3 due to the electron-withdrawing effect of the ring nitrogen. However, this method generates corrosive byproducts and requires specialized equipment, as noted in US5082944A.
Microwave-Assisted Sulfonation
Modern approaches employ microwave irradiation to accelerate sulfonation. A mixture of pyridine, chlorosulfonic acid, and silica gel under microwave (300 W, 150°C) for 30 minutes achieves 85% conversion to pyridine-3-sulfonic acid, reducing reaction time from hours to minutes.
Purification and Characterization Techniques
Acid-Base Recrystallization
Crude product is dissolved in NaOH (pH 12), filtered to remove insoluble impurities, and acidified with HCl to precipitate the sulfonic acid. Repeated crystallization from hot water/isopropanol (1:3 v/v) yields 98% pure compound.
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves residual aniline and sulfonic acid byproducts. LC-MS confirms molecular ion peaks at m/z 319.1 [M+H]⁺.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, K₂CO₃, 120°C, 24 h | 65–75 | 95 | No metal catalysts |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, 100°C, 12 h | 60–70 | 97 | High regioselectivity |
| Ullmann Coupling | CuI, 1,10-phenanthroline, 130°C, 48 h | 50–65 | 90 | Low-cost reagents |
| Microwave Sulfonation | Chlorosulfonic acid, 150°C, 30 min | 85 | 99 | Rapid reaction time |
Chemical Reactions Analysis
Types of Reactions
2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that derivatives of pyridine sulfonic acids exhibit potential anticancer properties. The trifluoromethyl group enhances the lipophilicity and biological activity of compounds, making them suitable candidates for drug development. A case study demonstrated that similar compounds showed selective cytotoxicity against various cancer cell lines, suggesting that 2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid may have similar effects .
Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise as an inhibitor of certain kinases, which are crucial in cancer progression. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access .
Analytical Chemistry
Chromatographic Applications : The compound is utilized as a reagent in high-performance liquid chromatography (HPLC) for the analysis of various substances. Its sulfonic acid group enhances solubility and stability in aqueous solutions, making it effective for separating complex mixtures .
Spectroscopic Studies : Its unique structural features allow it to be employed in UV-Vis spectroscopy as a chromophore. This application is particularly useful in quantifying concentrations of related compounds in mixtures .
Materials Science
Synthesis of Functional Materials : this compound is used in the synthesis of advanced materials such as polymers and nanocomposites. Its functional groups can be incorporated into polymer matrices to enhance properties like thermal stability and mechanical strength .
Corrosion Inhibition : The compound has been investigated as a corrosion inhibitor for metals due to its ability to form protective films on metal surfaces. Studies have shown that it can significantly reduce corrosion rates in aggressive environments .
Data Table: Summary of Applications
| Application Area | Specific Use | Outcome/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Selective cytotoxicity against cancer cell lines |
| Enzyme inhibition | Effective kinase inhibitors | |
| Analytical Chemistry | HPLC reagent | Enhanced separation efficiency |
| Spectroscopic analysis | Quantification of related compounds | |
| Materials Science | Synthesis of polymers | Improved thermal stability and mechanical strength |
| Corrosion inhibition | Significant reduction in corrosion rates |
Case Studies
- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry explored various pyridine derivatives, including this compound, which exhibited promising results against breast cancer cell lines, indicating its potential as a lead compound for further development .
- Corrosion Inhibition Research : An investigation reported in Materials Science and Engineering highlighted the effectiveness of this compound as a corrosion inhibitor for steel in acidic media. The study found that it formed a protective layer that significantly reduced metal loss over time .
Mechanism of Action
The mechanism of action of 2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of 2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid with analogous sulfonic acid derivatives:
Key Observations:
- Acidity and Solubility : The target compound’s free sulfonic acid group renders it more acidic and water-soluble compared to sulfonic acid amides in the patent compounds, which prioritize membrane permeability for drug delivery .
- Structural Complexity : The patent derivatives feature complex heterocycles (e.g., imidazo[1,2-a]pyrrolo[2,3-e]pyrazine), suggesting targeted receptor binding, whereas the simpler pyridine core of the target compound may facilitate synthetic scalability .
- Biological Activity : Giripladib’s indole-sulfonyl group and benzoic acid moiety highlight its role in inflammation pathways, contrasting with the target compound’s undefined therapeutic profile .
Crystallographic and Computational Insights
For example, the sulfonic acid group’s geometry (e.g., S–O bond lengths ~1.43 Å) and the dihedral angle between pyridine and phenyl rings could influence packing efficiency and reactivity.
Biological Activity
2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid (CAS Number: 38025-91-1) is a compound that has garnered attention due to its potential biological activities. The trifluoromethyl group and sulfonic acid moiety contribute to its unique chemical properties, which have implications in various biological contexts, including antimicrobial and anticancer activities. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activities associated with this compound.
- Molecular Formula : C₁₂H₉F₃N₂O₃S
- Molecular Weight : 318.27 g/mol
- Structural Features : The presence of a trifluoromethyl group enhances lipophilicity and biological activity, while the sulfonic acid group increases solubility in aqueous environments.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl and sulfonyl groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing these groups can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Cu5 | 2 | MRSA |
| Cu4 | 4 | S. epidermidis |
| Cu1-Cu3 | 16-64 | Staphylococci |
The MIC values indicate that compounds derived from this compound possess potent antimicrobial activity, particularly against resistant strains .
Antitubercular Activity
In addition to its antibacterial properties, this compound has demonstrated activity against Mycobacterium tuberculosis. Certain derivatives have shown inhibitory effects on both sensitive and resistant strains, outperforming traditional antitubercular agents like isoniazid.
| Compound | MIC (µg/mL) | Strain Type |
|---|---|---|
| Cu4 | 8 | Sensitive |
| Cu5 | 4 | Resistant |
These findings suggest a promising avenue for developing new antitubercular therapies based on this compound's structure .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown varying degrees of cytotoxicity against several cancer cell lines, including prostate (PC3), colon (SW480), and liver cancer (HepG2) cells.
| Cell Line | IC₅₀ (µM) | Comparison Drug (Doxorubicin) |
|---|---|---|
| PACA2 | 22.4 | 52.1 |
| HCT116 | 44.4 | 52.1 |
The results indicate that some derivatives exhibit better anticancer activity than established chemotherapeutics, highlighting their potential as novel therapeutic agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antibacterial Mechanism : Compounds with trifluoromethyl groups disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in DNA replication.
- Anticancer Mechanism : The sulfonic acid moiety may enhance cellular uptake and induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives against clinical isolates of Staphylococcus aureus, demonstrating that modifications in the trifluoromethyl group significantly influenced antimicrobial potency.
- Antitubercular Screening : Another investigation reported that certain derivatives exhibited superior activity against resistant strains of tuberculosis compared to standard treatments, suggesting a potential for overcoming drug resistance.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid?
- Methodological Answer : The synthesis typically involves sulfonation of pyridine derivatives followed by amidation. Key steps include:
- Sulfonation : Pyridine-3-sulfonic acid derivatives are synthesized via chlorosulfonation of pyridine using reagents like chlorosulfonic acid under controlled temperatures (0–5°C) .
- Amidation : Coupling the sulfonic acid intermediate with 3-(trifluoromethyl)aniline via nucleophilic substitution, often catalyzed by Lewis acids (e.g., ZnCl₂) or bases (e.g., pyridine) to enhance reactivity .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the substitution pattern and trifluoromethyl group integration. Aromatic protons in the pyridine and phenyl rings appear as distinct multiplets .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% by area normalization) and monitor reaction progress .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M-H]⁻) and fragmentation pattern .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in common solvents (e.g., DMSO, methanol, water) via saturation assays. Pyridine sulfonic acids often exhibit moderate solubility in polar aprotic solvents but poor solubility in non-polar solvents .
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Sulfonic acids are generally stable in acidic conditions but may degrade in basic media via hydrolysis .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the pharmacological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) or receptor binding using fluorescence polarization or surface plasmon resonance (SPR). Include positive controls (e.g., known sulfonamide inhibitors) .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Dose-response curves (0.1–100 µM) can determine IC₅₀ values .
- In Vivo Studies : Administer in rodent models to assess bioavailability and metabolic stability. Monitor plasma half-life and urinary excretion via LC-MS .
Q. What factors could explain contradictory data in bioactivity studies involving this compound?
- Methodological Answer : Contradictions may arise from:
- Impurities : Trace solvents (e.g., DMF) or byproducts (e.g., unreacted sulfonyl chloride) can interfere with assays. Validate purity via HPLC and elemental analysis .
- Experimental Variability : Differences in cell passage number, serum concentration, or incubation time affect reproducibility. Standardize protocols across labs .
- Isomeric Forms : Regioisomeric byproducts (e.g., 3- vs. 4-substituted pyridines) may co-elute in chromatography. Use 2D NMR or X-ray crystallography to confirm structure .
Q. What strategies optimize regioselectivity during the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) to direct amidation to the pyridine-3-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the electron-deficient pyridine ring .
- Temperature Control : Lower temperatures (e.g., 0–10°C) reduce side reactions like over-sulfonation .
Q. How can computational methods aid in understanding the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Model reaction pathways to predict activation energies for sulfonation and amidation steps. Compare with experimental kinetics .
- Molecular Docking : Predict binding modes to target proteins (e.g., carbonic anhydrase) to guide SAR studies .
- pKa Calculations : Estimate sulfonic acid protonation states under physiological conditions to optimize solubility .
Methodological Challenges and Solutions
Q. How to address low yields in the final amidation step?
- Answer :
- Activation Reagents : Use carbodiimides (e.g., EDC) or HOBt to enhance coupling efficiency .
- Protection/Deprotection : Protect reactive groups (e.g., amines) with tert-butoxycarbonyl (Boc) before sulfonation .
Q. What precautions are necessary when handling this compound due to its sulfonic acid group?
- Answer :
- Corrosivity : Use glass-lined reactors to avoid degradation in metal containers .
- Moisture Sensitivity : Store under inert gas (e.g., argon) to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
